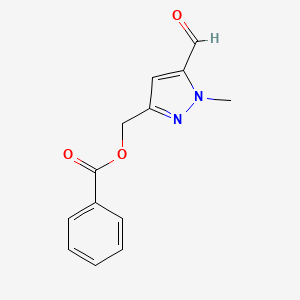
1H-Indole-2,6-bis(carboximidamide) dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-2,6-bis(carboximidamide) dihydrochloride is a synthetic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of carboximidamide groups at the 2 and 6 positions of the indole ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2,6-bis(carboximidamide) dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Functionalization: The indole core is then functionalized at the 2 and 6 positions through a series of chemical reactions, including nitration, reduction, and amidation.
Formation of Carboximidamide Groups: The carboximidamide groups are introduced through the reaction of the functionalized indole with appropriate reagents, such as cyanamide or guanidine derivatives, under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and quality of the compound.
化学反应分析
Types of Reactions: 1H-Indole-2,6-bis(carboximidamide) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups in the presence of catalysts or under specific reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can introduce various functional groups onto the indole ring.
科学研究应用
1H-Indole-2,6-bis(carboximidamide) dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 1H-Indole-2,6-bis(carboximidamide) dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Indole-3-carboximidamide: Another indole derivative with a carboximidamide group at the 3 position.
2-Phenylindole: An indole derivative with a phenyl group at the 2 position.
6-Bromoindole: An indole derivative with a bromine atom at the 6 position.
Uniqueness: 1H-Indole-2,6-bis(carboximidamide) dihydrochloride is unique due to the presence of carboximidamide groups at both the 2 and 6 positions of the indole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C10H13Cl2N5 |
|---|---|
分子量 |
274.15 g/mol |
IUPAC 名称 |
1H-indole-2,6-dicarboximidamide;dihydrochloride |
InChI |
InChI=1S/C10H11N5.2ClH/c11-9(12)6-2-1-5-3-8(10(13)14)15-7(5)4-6;;/h1-4,15H,(H3,11,12)(H3,13,14);2*1H |
InChI 键 |
URSGLTYCKCRZNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=C2)C(=N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



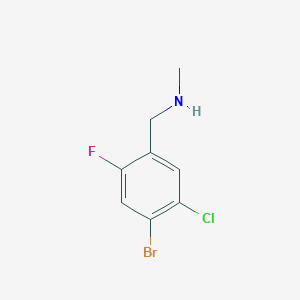

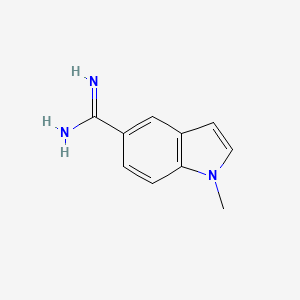


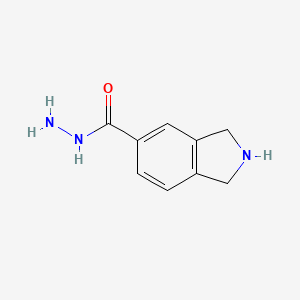
![(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B15220901.png)
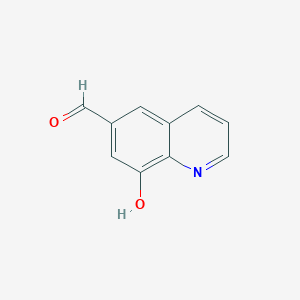
![3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B15220930.png)
![rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15220933.png)
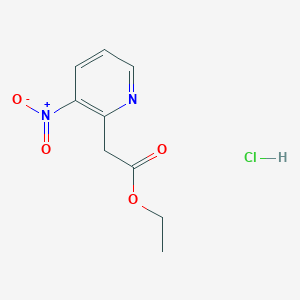
![3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)
